molecular formula C11H7N3O B6493744 4-(pyridin-3-yloxy)pyridine-2-carbonitrile CAS No. 1270881-54-3

4-(pyridin-3-yloxy)pyridine-2-carbonitrile

Cat. No. B6493744
CAS RN: 1270881-54-3
M. Wt: 197.19 g/mol
InChI Key: HNSLYXPXSBRDTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Pyridin-3-yloxy)pyridine-2-carbonitrile, also known as 4-OPPC, is an organic compound with a chemical structure of C10H7N3O. It is a nitrogen-containing heterocycle that is used in various scientific research applications, including medicinal chemistry, synthetic organic chemistry, and biochemistry. 4-OPPC is synthesized through a variety of methods, including the reaction of pyridine-3-carbaldehyde with pyridine-2-carbonitrile in the presence of a base. This compound has a wide range of biochemical and physiological effects, and its use in laboratory experiments has both advantages and limitations.

Scientific Research Applications

4-(pyridin-3-yloxy)pyridine-2-carbonitrile is used in various scientific research applications, including medicinal chemistry, synthetic organic chemistry, and biochemistry. In medicinal chemistry, 4-(pyridin-3-yloxy)pyridine-2-carbonitrile is used as a starting material for the synthesis of a variety of pharmaceuticals, including anticancer agents, anti-inflammatory agents, and antifungal agents. In synthetic organic chemistry, 4-(pyridin-3-yloxy)pyridine-2-carbonitrile is used as a starting material for the synthesis of a variety of heterocyclic compounds, including pyridines, quinolines, and indoles. In biochemistry, 4-(pyridin-3-yloxy)pyridine-2-carbonitrile is used as a starting material for the synthesis of a variety of biologically active compounds, including peptides, peptidomimetics, and peptidomimetic inhibitors.

Mechanism of Action

Target of Action

The primary targets of 4-(pyridin-3-yloxy)pyridine-2-carbonitrile are currently unknown. The compound shares structural similarities with 2-Pyridinecarbonitrile and 3-Pyridinecarbonitrile , but the specific targets of these compounds are also not well-defined

Mode of Action

These interactions could potentially alter the conformation or activity of the target molecules, leading to changes in cellular processes .

Biochemical Pathways

The specific biochemical pathways affected by 4-(pyridin-3-yloxy)pyridine-2-carbonitrile are currently unknown. Pyridine derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects Therefore, it is possible that 4-(pyridin-3-yloxy)pyridine-2-carbonitrile could affect multiple biochemical pathways

Result of Action

Based on the biological activities of related pyridine derivatives, it is possible that this compound could have antiviral, anti-inflammatory, or anticancer effects

Advantages and Limitations for Lab Experiments

The use of 4-(pyridin-3-yloxy)pyridine-2-carbonitrile in laboratory experiments has both advantages and limitations. The main advantage of using 4-(pyridin-3-yloxy)pyridine-2-carbonitrile in laboratory experiments is that it is a relatively stable compound that can be easily synthesized in a variety of ways. The main limitation of using 4-(pyridin-3-yloxy)pyridine-2-carbonitrile in laboratory experiments is that it is a relatively expensive compound, which can limit its use in certain applications.

Future Directions

There are a variety of potential future directions for 4-(pyridin-3-yloxy)pyridine-2-carbonitrile research. One potential direction is the development of more efficient and cost-effective synthesis methods for 4-(pyridin-3-yloxy)pyridine-2-carbonitrile. Another potential direction is the development of novel pharmaceuticals based on 4-(pyridin-3-yloxy)pyridine-2-carbonitrile. A third potential direction is the exploration of the biochemical and physiological effects of 4-(pyridin-3-yloxy)pyridine-2-carbonitrile in more detail. Finally, a fourth potential direction is the exploration of the potential therapeutic applications of 4-(pyridin-3-yloxy)pyridine-2-carbonitrile.

properties

IUPAC Name

4-pyridin-3-yloxypyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O/c12-7-9-6-10(3-5-14-9)15-11-2-1-4-13-8-11/h1-6,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNSLYXPXSBRDTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)OC2=CC(=NC=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pyridin-3-yloxy)pyridine-2-carbonitrile

Synthesis routes and methods

Procedure details

4-Chloro-2-pyridine carbonitrile (1.0 g, 7.2 mmol, 1.0 eq), 3-hydroxypyridine (686 mg, 7.21 mmol, 1.00 eq) and K2CO3 (1.2 g, 8.7 mmol, 1.2 eq) were dissolved in DMF (10 mL) and heated in a microwave for 15 minutes at 150° C. The reaction was cooled, diluted with EtOAc and washed with H2O (3×). The organic layer was dried (MgSO4), filtered and concentrated in vacuo. Purification by flash chromatography on silica gel afforded 1.32 g (93%) of the title compound as a white solid: 1H NMR (400 MHz, DMSO-d6) δ 8.62 (d, J=5.8 Hz, 1H), 8.56 (m, 2H), 7.79 (d, J=2.4 Hz, 1H), 7.75 (dt, J=8.4, 1.4 Hz, 1H), 7.55 (dd, J=8.3, 4.7 Hz, 1H), 7.27 (dd, J=5.7, 2.4 Hz, 1H); ES-MS [M+1]+: 198.0.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
686 mg
Type
reactant
Reaction Step One
Name
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
93%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.